molecular formula C15H28N4O B15050694 {[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[3-(morpholin-4-yl)propyl]amine

{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[3-(morpholin-4-yl)propyl]amine

Cat. No.: B15050694
M. Wt: 280.41 g/mol
InChI Key: VFHLEQQLFJEDBU-UHFFFAOYSA-N
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Description

{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[3-(morpholin-4-yl)propyl]amine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrazole ring substituted with a methyl and an isopropyl group, and a morpholine ring connected via a propyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[3-(morpholin-4-yl)propyl]amine typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones. Subsequent steps involve the introduction of the isopropyl and methyl groups via alkylation reactions. The final step includes the attachment of the morpholine ring through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[3-(morpholin-4-yl)propyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.

    Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Alkyl halides (e.g., methyl iodide, ethyl bromide)

Major Products

    Oxidation: Formation of oxides or ketones

    Reduction: Formation of reduced amines

    Substitution: Formation of substituted morpholine derivatives

Scientific Research Applications

{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[3-(morpholin-4-yl)propyl]amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of {[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[3-(morpholin-4-yl)propyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: Another quaternary ammonium compound used as a disinfectant.

Uniqueness

{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[3-(morpholin-4-yl)propyl]amine is unique due to its combination of a pyrazole and morpholine ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a different set of molecular targets compared to other similar compounds, potentially leading to novel applications in various fields.

Properties

Molecular Formula

C15H28N4O

Molecular Weight

280.41 g/mol

IUPAC Name

N-[(3-methyl-1-propan-2-ylpyrazol-4-yl)methyl]-3-morpholin-4-ylpropan-1-amine

InChI

InChI=1S/C15H28N4O/c1-13(2)19-12-15(14(3)17-19)11-16-5-4-6-18-7-9-20-10-8-18/h12-13,16H,4-11H2,1-3H3

InChI Key

VFHLEQQLFJEDBU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CNCCCN2CCOCC2)C(C)C

Origin of Product

United States

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